molecular formula C5H9N5 B12925387 4-(1-Methylhydrazinyl)pyrimidin-5-amine CAS No. 6265-79-8

4-(1-Methylhydrazinyl)pyrimidin-5-amine

Cat. No.: B12925387
CAS No.: 6265-79-8
M. Wt: 139.16 g/mol
InChI Key: XLLDTLDEOVBLPK-UHFFFAOYSA-N
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Description

4-(1-Methylhydrazinyl)pyrimidin-5-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a methylhydrazinyl group at the 4-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylhydrazinyl)pyrimidin-5-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, such as the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Methylhydrazinyl Group: The methylhydrazinyl group can be introduced via nucleophilic substitution reactions. For example, 4-chloropyrimidine can react with methylhydrazine under basic conditions to yield 4-(1-Methylhydrazinyl)pyrimidine.

    Amination: The final step involves the introduction of the amine group at the 5-position. This can be achieved through various methods, including direct amination or via intermediate steps involving the formation of a suitable leaving group followed by nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylhydrazinyl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The methylhydrazinyl group can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position, where the methylhydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Hydrazones, azines.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(1-Methylhydrazinyl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methylhydrazinyl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methylhydrazinyl and amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

6265-79-8

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

4-[amino(methyl)amino]pyrimidin-5-amine

InChI

InChI=1S/C5H9N5/c1-10(7)5-4(6)2-8-3-9-5/h2-3H,6-7H2,1H3

InChI Key

XLLDTLDEOVBLPK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC=NC=C1N)N

Origin of Product

United States

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